N~1~,N~2~-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine
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Overview
Description
N~1~,N~2~-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two pyrimidine rings substituted with chlorine and methylsulfanyl groups, connected by an ethanediamine linker. Its distinct chemical properties make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine typically involves multiple steps. One common method starts with the preparation of 6-chloro-2-(methylsulfanyl)-4-pyrimidinyl intermediates. These intermediates are then reacted with 1,2-ethanediamine under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorine substituents to other functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiophenol for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
N~1~,N~2~-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is valuable in materials science for creating specialized polymers and coatings.
Mechanism of Action
The mechanism of action of N1,N~2~-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 6-chloro-2-(methylsulfanyl)-4-pyrimidinyl derivatives
- 2,4-diamino-6-chloropyrimidine
- Pyrido[2,3-d]pyrimidine derivatives
Uniqueness
N~1~,N~2~-bis[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-1,2-ethanediamine is unique due to its dual pyrimidine structure connected by an ethanediamine linker. This configuration provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
N,N'-bis(6-chloro-2-methylsulfanylpyrimidin-4-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N6S2/c1-21-11-17-7(13)5-9(19-11)15-3-4-16-10-6-8(14)18-12(20-10)22-2/h5-6H,3-4H2,1-2H3,(H,15,17,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSNJDQYIWQHOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)NCCNC2=CC(=NC(=N2)SC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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